molecular formula C16H14O4 B15335489 3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid

3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid

Cat. No.: B15335489
M. Wt: 270.28 g/mol
InChI Key: ZNPMQSYATGFEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid is a high-purity chemical compound supplied for research purposes only. It is strictly not for diagnostic, therapeutic, or personal use. This compound features a 2-oxopropanoic acid (pyruvic acid) backbone linked to a 3-(benzyloxy)phenyl group. With a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol , it serves as a versatile building block in organic synthesis and medicinal chemistry research. The benzyloxy (BnO) group attached to the phenyl ring acts as a protected phenol, a common strategy in multi-step synthetic routes . Researchers can utilize this compound in the synthesis of more complex molecules, including potential pharmaceuticals and biochemical probes. Its α-ketoacid structure makes it a candidate for studying enzyme inhibition and metabolic pathways. Handle with care. Refer to the safety data sheet for proper handling instructions. This product is for laboratory research use only.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-oxo-3-(3-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H14O4/c17-15(16(18)19)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,19)

InChI Key

ZNPMQSYATGFEFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid typically involves the following steps:

    Benzylation of Phenol: The initial step involves the benzylation of phenol to form benzyloxybenzene. This reaction is usually carried out using benzyl chloride in the presence of a base such as sodium hydroxide.

    Friedel-Crafts Acylation: The benzyloxybenzene undergoes Friedel-Crafts acylation with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form the corresponding acetophenone derivative.

    Oxidation: The acetophenone derivative is then oxidized to form the desired this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the benzyloxy group.

Scientific Research Applications

3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the 2-oxopropanoic acid moiety can participate in various biochemical reactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₁₄O₄
  • Molecular Weight : 270.28 g/mol
  • Structure: The compound consists of a 2-oxopropanoic acid backbone attached to a 3-(benzyloxy)phenyl group. The benzyloxy moiety introduces steric bulk and lipophilicity, which may influence solubility and reactivity.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Benzyloxy Derivatives

The position of the benzyloxy group significantly impacts physicochemical and biological properties:

Compound Substituent Position Molecular Weight (g/mol) Key Differences Reference
3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid 3-position 270.28 Meta substitution may reduce symmetry and alter electronic effects compared to para isomers.
3-[4-(Benzyloxy)phenyl]-2-oxopropanoic acid 4-position 270.28 Para substitution enhances molecular symmetry; used as an intermediate in natural product synthesis .

Functional Group Variations in Oxopropanoic Acid Derivatives

Substituents on the phenyl ring or the oxopropanoic acid backbone modulate reactivity and applications:

Compound Key Modification Molecular Weight (g/mol) Properties/Applications Reference
3-(3-Bromophenyl)-3-oxopropanoic acid Bromine at 3-position 243.05 Bromine enhances electrophilicity; potential for cross-coupling reactions .
3-(Benzyloxy)-2-fluoro-3-oxopropanoic acid Fluorine at α-carbon 212.17 Fluorine increases metabolic stability and acidity; used in medicinal chemistry .
3-(4-Hydroxycyclohexa-1,5-dienyl)-2-oxopropanoic acid Cyclohexenyl substituent Not reported Non-aromatic backbone; isomerizes enzymatically in biosynthetic pathways .

Structural and Functional Insights :

  • Electron-Withdrawing Groups (e.g., Br, F): Increase acidity of the carboxylic acid moiety and alter reactivity in nucleophilic substitutions.
  • Benzyloxy vs.

Key Takeaways :

  • Substituent Position : Meta-substitution may hinder biological activity compared to para-substituted analogs.
  • Functional Groups : Halogens (Br, F) and aromatic groups (benzyloxy) modulate reactivity and stability.
  • Biological Relevance : Structural analogs demonstrate roles in diabetes treatment and natural product biosynthesis, suggesting avenues for future research.

Biological Activity

3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid is an organic compound notable for its unique structural features, including a benzyloxy group attached to a phenyl ring and a 2-oxopropanoic acid moiety. This arrangement influences its chemical reactivity and biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C16H16O3
  • Molecular Weight : Approximately 270.28 g/mol

The presence of the benzyloxy group enhances the compound's lipophilicity, which may facilitate its penetration through cell membranes and interaction with biological targets such as enzymes and receptors.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects, particularly against certain Gram-positive bacteria .
  • Anticancer Activity : The compound has been investigated for its anticancer properties, with mechanisms likely involving enzyme inhibition that could disrupt cancer cell proliferation .

The compound's mechanism of action is believed to involve the inhibition of specific enzymes. The hydrophobic interactions facilitated by the benzyloxy group may enhance binding affinity to target proteins, which is crucial for its biological efficacy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria,
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionPotential interaction with specific enzymes,

Case Study: Antimicrobial Activity

In a study examining various derivatives similar to this compound, researchers found that compounds with similar structures exhibited varying degrees of antimicrobial activity. For instance, one derivative showed significant inhibition against Staphylococcus aureus, indicating the potential for developing novel antimicrobial agents based on this scaffold .

Table 2: Comparative Analysis of Related Compounds

Compound NameMolecular WeightKey Features
3-[4-(Benzyloxy)phenyl]-2-oxopropanoic acid270.28 g/molSimilar structure but different substitution pattern
3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid376.4 g/molContains two benzyloxy groups; greater steric bulk
3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid270.28 g/molVariation in functional groups; potential differences in activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For the latter, 3-benzyloxyphenylboronic acid (e.g., CAS RN 190661-29-1) is coupled with a β-keto propanoic acid derivative using palladium catalysts . Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Yield optimization requires controlled temperature (60–80°C) and inert atmosphere .

Q. Which spectroscopic techniques validate its structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm benzyloxy (δ 5.1 ppm, singlet) and ketone (δ 2.8–3.2 ppm, multiplet) groups .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) .
  • HPLC-MS : Purity >98% with ESI+ (m/z 298.1 [M+H]⁺) .

Q. What in vitro assays screen its biological activity?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition : IC₅₀ determination against kinases or proteases via fluorometric substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls .

Q. How do structural modifications influence reactivity?

  • Methodological Answer : The benzyloxy group enhances lipophilicity (logP ~2.5), while the ketone enables nucleophilic additions. Methylation at the α-position reduces steric hindrance, improving cross-coupling efficiency .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for higher yields?

  • Methodological Answer :

  • Catalyst : Pd(PPh₃)₄ (2 mol%) outperforms PdCl₂(dppf) in polar aprotic solvents (DMF > THF) .
  • Base : K₂CO₃ (2 equiv) minimizes side reactions vs. NaOAc .
  • Temperature : 80°C achieves >75% yield in 12 hours (monitored via TLC) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., ATP levels normalized to cell count) .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .

Q. How does computational modeling predict enzyme interactions?

  • Methodological Answer :

  • Docking studies (AutoDock Vina) : The ketone group forms H-bonds with catalytic lysine residues (e.g., EGFR kinase, binding affinity ΔG = -9.2 kcal/mol) .
  • MD simulations (GROMACS) : Stability analysis (RMSD <2 Å over 100 ns) confirms binding mode consistency .

Q. What challenges arise in scaling up synthesis?

  • Methodological Answer :

  • Continuous flow systems : Reduce reaction time (3 hours vs. 12 hours batch) and improve safety by minimizing intermediate isolation .
  • Byproduct control : On-line FTIR monitors boronic acid decomposition, enabling real-time adjustments .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) and fume hoods. Avoid inhalation (OSHA PEL: 5 mg/m³) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.